1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one
Overview
Description
1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The bromine atom at the 4-position and the methylpropan-1-one group at the 2-position of the thiophene ring make this compound unique. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one can be synthesized through several methods. One common method involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Friedel-Crafts acylation involves the reaction of the brominated thiophene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: In the study of biological pathways and interactions involving thiophene derivatives.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiophene ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(4,5-Dibromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-5(2)8(10)7-3-6(9)4-11-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFNUJUXXYWDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731545 | |
Record name | 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99769-26-3 | |
Record name | 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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